GI254023X

Beschreibung

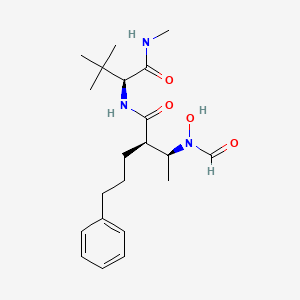

Structure

3D Structure

Eigenschaften

IUPAC Name |

(2R)-N-[(2S)-3,3-dimethyl-1-(methylamino)-1-oxobutan-2-yl]-2-[(1S)-1-[formyl(hydroxy)amino]ethyl]-5-phenylpentanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H33N3O4/c1-15(24(28)14-25)17(13-9-12-16-10-7-6-8-11-16)19(26)23-18(20(27)22-5)21(2,3)4/h6-8,10-11,14-15,17-18,28H,9,12-13H2,1-5H3,(H,22,27)(H,23,26)/t15-,17+,18+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GHVMTHKJUAOZJP-CGTJXYLNSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(CCCC1=CC=CC=C1)C(=O)NC(C(=O)NC)C(C)(C)C)N(C=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]([C@@H](CCCC1=CC=CC=C1)C(=O)N[C@H](C(=O)NC)C(C)(C)C)N(C=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H33N3O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20433275 | |

| Record name | (2R,3S)-3-(Formylhydroxyamino)-2-(3-phenyl-1-propyl)butanoic acid [(1S)-2,2-dimethyl-1-(methylcarbamoyl)-1-propyl]amide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20433275 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

391.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

260264-93-5 | |

| Record name | (2R,3S)-3-(Formylhydroxyamino)-2-(3-phenyl-1-propyl)butanoic acid [(1S)-2,2-dimethyl-1-(methylcarbamoyl)-1-propyl]amide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20433275 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of GI254023X

For Researchers, Scientists, and Drug Development Professionals

Abstract

GI254023X is a potent and selective hydroxamate-based inhibitor of A Disintegrin and Metalloproteinase 10 (ADAM10), a key sheddase involved in the ectodomain shedding of a multitude of cell surface proteins. By chelating the essential zinc ion in the active site of ADAM10, this compound effectively blocks its proteolytic activity. This inhibition has significant downstream consequences on various signaling pathways, including Notch and Amyloid Precursor Protein (APP) processing, thereby influencing cellular processes such as proliferation, adhesion, and signaling. This guide provides a comprehensive overview of the mechanism of action of this compound, supported by quantitative data, detailed experimental protocols, and visual representations of the pertinent biological pathways and experimental workflows.

Core Mechanism of Action: Selective ADAM10 Inhibition

This compound functions as a competitive inhibitor of ADAM10. Its hydroxamate group coordinates with the zinc ion within the catalytic domain of the enzyme, preventing the binding and subsequent cleavage of its substrates. This targeted inhibition is highly selective for ADAM10 over other metalloproteinases, particularly ADAM17 (also known as Tumor Necrosis Factor-α Converting Enzyme or TACE).

Quantitative Inhibition Data

The inhibitory potency and selectivity of this compound have been characterized through various in vitro enzymatic assays. The following table summarizes the half-maximal inhibitory concentrations (IC₅₀) against key metalloproteinases.

| Target Enzyme | IC₅₀ (nM) | Selectivity vs. ADAM17 | Reference(s) |

| ADAM10 | 5.3 | >100-fold | [1][2] |

| ADAM17 (TACE) | 541 | - | [1][2] |

| MMP9 | 2.5 | Not Applicable | [2] |

| ADAM9 | 280 | Not Applicable | [1] |

Key Biological Consequences of ADAM10 Inhibition by this compound

The inhibition of ADAM10 by this compound leads to the suppression of the shedding of numerous cell surface proteins, thereby modulating critical signaling pathways.

Modulation of Notch Signaling

ADAM10 is the primary sheddase responsible for the S2 cleavage of the Notch receptor, a critical step in the activation of Notch signaling. By inhibiting this cleavage, this compound prevents the release of the Notch intracellular domain (NICD) and its subsequent translocation to the nucleus to regulate gene expression. This has been demonstrated to induce apoptosis and inhibit proliferation in cell lines dependent on Notch signaling, such as Jurkat cells (a T-cell acute lymphoblastic leukemia line).

Alteration of Amyloid Precursor Protein (APP) Processing

ADAM10 is the primary α-secretase involved in the non-amyloidogenic processing of APP. Cleavage of APP by ADAM10 produces the soluble ectodomain sAPPα and a C-terminal fragment. This pathway precludes the formation of the amyloid-β (Aβ) peptide, which is central to the pathology of Alzheimer's disease. In the context of certain cancers, such as pancreatic cancer, sAPPα has been shown to promote cell proliferation. This compound, by inhibiting ADAM10, blocks the generation of sAPPα, thereby reducing cancer cell survival and proliferation.

Inhibition of Cell Adhesion Molecule Shedding

This compound has been shown to inhibit the shedding of various cell adhesion molecules, including E-cadherin and CD23 (the low-affinity IgE receptor). The inhibition of E-cadherin shedding can strengthen cell-cell adhesion. The reduction of soluble CD23 (sCD23) release has implications for IgE synthesis and allergic responses.

Experimental Protocols

The following sections provide detailed methodologies for key experiments used to characterize the mechanism of action of this compound.

In Vitro ADAM10 Enzymatic Assay for IC₅₀ Determination

This protocol outlines a fluorogenic assay to determine the IC₅₀ of this compound against recombinant human ADAM10.

-

Materials:

-

Recombinant human ADAM10 (catalytic domain)

-

Fluorogenic peptide substrate for ADAM10 (e.g., Mca-PLAQAV-Dpa-RSSSR-NH₂)

-

Assay buffer: 25 mM Tris-HCl, pH 7.5, 2.5 µM ZnCl₂, 0.005% Brij-35

-

This compound stock solution in DMSO

-

96-well black microplate

-

Fluorescence microplate reader

-

-

Procedure:

-

Prepare serial dilutions of this compound in assay buffer.

-

Add 50 µL of the diluted inhibitor or vehicle (DMSO) to the wells of the microplate.

-

Add 25 µL of recombinant ADAM10 (final concentration ~0.5 nM) to each well.

-

Incubate for 30 minutes at 37°C.

-

Initiate the reaction by adding 25 µL of the fluorogenic substrate (final concentration ~10 µM).

-

Measure the fluorescence intensity (e.g., Ex/Em = 320/420 nm) every 5 minutes for 60 minutes at 37°C.

-

Calculate the reaction rates (slope of the linear portion of the fluorescence vs. time curve).

-

Plot the percentage of inhibition versus the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀.

-

Cell Proliferation Assay (MTT Assay)

This protocol describes the use of an MTT assay to assess the effect of this compound on the proliferation of a cancer cell line (e.g., MiaPaCa2).

-

Materials:

-

MiaPaCa2 cells

-

Complete culture medium (e.g., DMEM with 10% FBS)

-

This compound stock solution in DMSO

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)

-

96-well clear microplate

-

Microplate reader

-

-

Procedure:

-

Seed 5,000 cells per well in 100 µL of complete medium in a 96-well plate and incubate for 24 hours.

-

Treat the cells with various concentrations of this compound (e.g., 0.1 to 10 µM) or vehicle control for 48-72 hours.

-

Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

-

Remove the medium and add 100 µL of solubilization buffer to each well.

-

Incubate for 4-12 hours at 37°C to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle-treated control.

-

Western Blot Analysis of Notch1 Cleavage

This protocol details the detection of Notch1 cleavage inhibition by this compound in Jurkat cells.

-

Materials:

-

Jurkat cells

-

RPMI-1640 medium with 10% FBS

-

This compound stock solution in DMSO

-

RIPA lysis buffer with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels and running buffer

-

Transfer buffer and PVDF membrane

-

Blocking buffer (e.g., 5% non-fat milk in TBST)

-

Primary antibody against cleaved Notch1 (Val1744)

-

Primary antibody against β-actin (loading control)

-

HRP-conjugated secondary antibody

-

ECL detection reagent

-

Chemiluminescence imaging system

-

-

Procedure:

-

Culture Jurkat cells and treat with this compound (e.g., 5 µM) or vehicle for 24 hours.

-

Harvest cells, wash with cold PBS, and lyse in RIPA buffer.

-

Determine protein concentration using the BCA assay.

-

Denature 20-30 µg of protein per sample by boiling in Laemmli buffer.

-

Separate proteins by SDS-PAGE and transfer to a PVDF membrane.

-

Block the membrane for 1 hour at room temperature.

-

Incubate with primary antibody against cleaved Notch1 overnight at 4°C.

-

Wash the membrane and incubate with HRP-conjugated secondary antibody for 1 hour.

-

Wash the membrane and detect the signal using ECL reagent and an imaging system.

-

Strip the membrane and re-probe with β-actin antibody as a loading control.

-

Summary and Future Directions

This compound is a valuable research tool for elucidating the diverse roles of ADAM10 in health and disease. Its high selectivity allows for the specific interrogation of ADAM10-mediated processes. The profound effects of this compound on key signaling pathways such as Notch and APP processing highlight the therapeutic potential of ADAM10 inhibition in various pathologies, including cancer and neurodegenerative diseases. Further research is warranted to explore the full spectrum of its biological activities and to assess its potential for clinical development.

References

GI254023X: A Technical Guide to a Selective ADAM10 Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

GI254023X is a potent and selective hydroxamate-based inhibitor of the metalloprotease ADAM10 (A Disintegrin and Metalloproteinase 10). By chelating the essential zinc ion in the catalytic domain of ADAM10, this compound effectively blocks its proteolytic activity.[1][2][3] This inhibition has significant implications for a multitude of physiological and pathological processes, as ADAM10 is a key sheddase for a wide array of cell surface proteins. This technical guide provides a comprehensive overview of the function, mechanism of action, and experimental data related to this compound, intended to support further research and drug development efforts in oncology, neurobiology, and inflammatory diseases.

Core Mechanism of Action

This compound functions as a competitive inhibitor of ADAM10. Its hydroxamate group coordinates with the Zn2+ ion at the active site of the enzyme, preventing the binding and subsequent cleavage of ADAM10 substrates.[1][2][3] This mechanism confers high selectivity for ADAM10 over other metalloproteases, particularly ADAM17 (also known as TACE), with a reported selectivity of over 100-fold.[4][5][6][7]

The inhibition of ADAM10 by this compound prevents the ectodomain shedding of numerous transmembrane proteins. This blockade directly impacts various signaling pathways crucial for cell-cell communication, adhesion, and proliferation.

Quantitative Data Summary

The following tables summarize the key quantitative data for this compound from various in vitro and cellular assays.

Table 1: In Vitro Inhibitory Activity

| Target | IC50 | Assay Type | Reference |

| ADAM10 | 5.3 nM | Recombinant Enzyme Assay | [4][5] |

| ADAM10 | 13.67 nM | In Vitro Enzymatic Assay | [3] |

| ADAM17 | 541 nM | Recombinant Enzyme Assay | [4][5] |

| ADAM17 | 1673 nM | In Vitro Enzymatic Assay | [3] |

| ADAM9 | 280 nM | Not Specified | [4] |

| MMP9 | 2.5 nM | Not Specified | [5] |

Table 2: Cellular Activity

| Cell Line | Effect | Concentration | Reference |

| KM-H2 | Inhibition of pervanadate-induced TNFα shedding | IC50 = 10 µM | [4] |

| HCA-7 | Inhibition of constitutive EGF-R phosphorylation | 3 µM | [4] |

| A2780 | Inhibition of CXCL16 shedding | Not Specified | [5] |

| Jurkat | Inhibition of cell proliferation, induction of apoptosis | Concentration-dependent | [6] |

| HPAECs | Inhibition of VE-cadherin cleavage | Not Specified | [6] |

| A549 | Prevention of E-cadherin cleavage | Not Specified | [7] |

| IMPE | Inhibition of calcium ionophore-induced betacellulin shedding | Not Specified | [7] |

| R6/2 mouse model neurons | Reduction of N-cadherin proteolysis | 1-1000 nM | [3] |

| MiaPaCa2 | Inhibition of sAPPα generation | Not Specified | [8] |

| RB355 and Y79 | Inhibition of PMA-induced L1CAM shedding | 2 µM | [9] |

Signaling Pathways and Experimental Workflows

Inhibition of ADAM10-Mediated Substrate Shedding

This compound directly inhibits the shedding of various ADAM10 substrates, thereby modulating their downstream signaling. The following diagram illustrates this core mechanism.

Caption: this compound inhibits ADAM10, preventing substrate cleavage and downstream signaling.

Experimental Workflow for Assessing ADAM10 Inhibition in Cell Culture

This diagram outlines a typical workflow for evaluating the efficacy of this compound in a cell-based assay.

Caption: A generalized workflow for testing this compound in cell culture experiments.

Experimental Protocols

In Vitro ADAM10 Inhibition Assay (Fluorogenic Substrate)

Objective: To determine the IC50 of this compound against recombinant human ADAM10.

Materials:

-

Recombinant human ADAM10

-

Fluorogenic ADAM10 substrate

-

Assay buffer (e.g., 25 mM Tris, pH 9.0, 2.5 µM ZnCl2, 0.005% Brij-35)

-

This compound stock solution in DMSO

-

96-well black microplates

-

Fluorometer

Procedure:

-

Prepare serial dilutions of this compound in assay buffer.

-

Add 50 µL of each this compound dilution or vehicle (DMSO) to the wells of a 96-well plate.

-

Add 25 µL of recombinant ADAM10 solution to each well.

-

Incubate at 37°C for 15 minutes.

-

Initiate the reaction by adding 25 µL of the fluorogenic substrate to each well.

-

Immediately measure the fluorescence intensity at appropriate excitation and emission wavelengths every minute for 30 minutes at 37°C.

-

Calculate the reaction rates and determine the IC50 value by plotting the percent inhibition against the logarithm of the inhibitor concentration.

Cellular Shedding Assay (Western Blot)

Objective: To assess the effect of this compound on the shedding of a specific substrate from cultured cells.

Materials:

-

Cell line expressing the substrate of interest (e.g., A549 for E-cadherin)

-

Complete cell culture medium

-

This compound stock solution in DMSO

-

PBS, RIPA buffer, protease inhibitors

-

Primary antibody against the shed ectodomain and a loading control

-

HRP-conjugated secondary antibody

-

Chemiluminescence substrate

Procedure:

-

Seed cells in a 6-well plate and grow to 80-90% confluency.

-

Replace the medium with fresh medium containing various concentrations of this compound or vehicle (DMSO).

-

Incubate for 24 hours.

-

Collect the conditioned medium and concentrate it using centrifugal filter units.

-

Lyse the cells in RIPA buffer.

-

Determine the protein concentration of the concentrated supernatant and cell lysates.

-

Perform SDS-PAGE and Western blot analysis on both the supernatant and cell lysates using the specific primary antibody.

-

Detect the signal using a chemiluminescence imaging system.

In Vivo Administration in Mouse Models

Objective: To evaluate the in vivo efficacy of this compound in a disease model.

Materials:

-

This compound

-

Vehicle solution (e.g., 25% DMSO in 0.1 M Na2CO3 or 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline)[1][5]

-

Appropriate mouse model for the disease of interest

Procedure:

-

Prepare the dosing solution of this compound in the appropriate vehicle.

-

Administer this compound to the mice via intraperitoneal (i.p.) injection at a specified dose (e.g., 100 mg/kg).[1]

-

Administer the vehicle solution to the control group.

-

Follow the established experimental timeline for the specific disease model, which may include single or multiple doses.

-

At the end of the experiment, collect tissues or plasma for downstream analysis (e.g., histology, ELISA, Western blot).

Applications in Research and Drug Development

The selective inhibition of ADAM10 by this compound makes it a valuable tool for investigating the role of this protease in various biological processes. Its potential therapeutic applications are being explored in several areas:

-

Neurodegenerative Diseases: In models of Alzheimer's disease, this compound has been shown to reduce the shedding of LRP1, potentially enhancing the clearance of amyloid-beta from the brain.[4] In Huntington's disease models, it has demonstrated neuroprotective effects by reducing the proteolysis of N-cadherin.[1][3]

-

Cancer: ADAM10 is overexpressed in several cancers and its activity is linked to tumor progression, metastasis, and drug resistance.[2][10] this compound has been shown to inhibit cancer cell proliferation and migration in vitro.[10]

-

Inflammation and Immunity: ADAM10 mediates the shedding of various inflammatory molecules, including cytokines and adhesion molecules.[1][2] this compound has shown anti-inflammatory effects in models of sepsis and traumatic brain injury.[1]

-

Cardiovascular Disease: By inhibiting the cleavage of VE-cadherin, this compound can protect against vascular injury.[1][6]

Conclusion

This compound is a highly selective and potent inhibitor of ADAM10 that serves as a critical research tool for elucidating the multifaceted roles of this key sheddase. The data presented in this guide highlight its potential for therapeutic development across a range of diseases. Further investigation into its in vivo efficacy, safety profile, and pharmacokinetic properties is warranted to fully realize its clinical potential. However, it is important to note that clinical trials of this compound were discontinued due to hepatotoxicity, suggesting that future drug development efforts may focus on analogs with improved safety profiles.[10]

References

- 1. Pharmacologic Inhibition of ADAM10 Attenuates Brain Tissue Loss, Axonal Injury and Pro-inflammatory Gene Expression Following Traumatic Brain Injury in Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Inhibiting pathologically active ADAM10 rescues synaptic and cognitive decline in Huntington’s disease - PMC [pmc.ncbi.nlm.nih.gov]

- 4. selleckchem.com [selleckchem.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. apexbt.com [apexbt.com]

- 7. rndsystems.com [rndsystems.com]

- 8. Inhibition of Amyloid Precursor Protein Processing Enhances Gemcitabine-mediated Cytotoxicity in Pancreatic Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Targeting ADAM10 in Cancer and Autoimmunity - PMC [pmc.ncbi.nlm.nih.gov]

GI254023X: A Potent and Selective ADAM10 Inhibitor - A Technical Guide

This in-depth technical guide provides a comprehensive overview of the ADAM10 inhibitor, GI254023X, for researchers, scientists, and drug development professionals. The document details the compound's inhibitory activity, mechanism of action, and provides detailed protocols for key experimental assays.

Introduction to this compound

This compound is a potent and selective, hydroxamate-based inhibitor of A Disintegrin and Metalloproteinase 10 (ADAM10). ADAM10 is a key sheddase involved in the ectodomain shedding of numerous cell surface proteins, playing a crucial role in various physiological and pathological processes, including neurogenesis, inflammation, and cancer. This compound has been instrumental as a research tool to elucidate the biological functions of ADAM10 and as a potential therapeutic agent.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| Molecular Weight | 391.5 g/mol | [1][2] |

| Formula | C₂₁H₃₃N₃O₄ | [1][2] |

| CAS Number | 260264-93-5 | [1][2] |

| Solubility | Soluble to 20 mM in DMSO | [1][2] |

| Purity | ≥98% | [1][2] |

| Storage | Store at -20°C | [1][2] |

In Vitro Inhibitory Activity

This compound exhibits high potency and selectivity for ADAM10 over other metalloproteinases, including the closely related ADAM17 (also known as TACE). The half-maximal inhibitory concentrations (IC50) for this compound against various proteases are summarized in Table 2.

Table 2: In Vitro Inhibitory Activity of this compound

| Target Enzyme | IC50 (nM) | Reference |

| ADAM10 | 5.3 | [3][4][5] |

| MMP9 | 2.5 | [4][6] |

| ADAM17 (TACE) | 541 | [4][5] |

| ADAM9 | 280 | [5] |

Mechanism of Action

This compound functions as a competitive inhibitor by chelating the zinc ion within the catalytic domain of ADAM10, thereby blocking its proteolytic activity. This inhibition prevents the shedding of a wide array of ADAM10 substrates, leading to the modulation of multiple signaling pathways. One of the most well-characterized pathways affected by this compound is the Notch signaling pathway, where ADAM10-mediated cleavage is a critical step for receptor activation. By inhibiting ADAM10, this compound prevents the cleavage of Notch, leading to a downregulation of Notch signaling.

Mechanism of Action of this compound.

Experimental Protocols

This section provides detailed methodologies for key experiments involving this compound.

In Vitro ADAM10 Enzymatic Activity Assay

This protocol describes a fluorogenic assay to determine the inhibitory activity of this compound against recombinant ADAM10.

Materials:

-

Recombinant human ADAM10

-

Fluorogenic ADAM10 substrate (e.g., Mca-PLAQAV-Dpa-RSSSR-NH2)

-

Assay Buffer: 25 mM Tris, pH 9.0, 150 mM NaCl, 2.5 µM ZnCl₂, 0.005% Brij-35

-

This compound stock solution in DMSO

-

96-well black microplate

-

Fluorimeter

Procedure:

-

Prepare serial dilutions of this compound in Assay Buffer.

-

In a 96-well plate, add 20 µL of diluted this compound or vehicle (DMSO in Assay Buffer) to the appropriate wells.

-

Add 20 µL of diluted recombinant ADAM10 (final concentration ~1-5 ng/µL) to each well.

-

Incubate the plate at 37°C for 15 minutes.

-

Initiate the reaction by adding 20 µL of the fluorogenic ADAM10 substrate (final concentration ~10 µM) to each well.

-

Immediately measure the fluorescence intensity (Excitation: 320 nm, Emission: 420 nm) every 5 minutes for 30-60 minutes at 37°C.

-

Calculate the rate of substrate cleavage (RFU/min) for each concentration of this compound.

-

Plot the percentage of inhibition against the logarithm of the inhibitor concentration and determine the IC50 value using a suitable curve-fitting algorithm.

Cell-Based ADAM10 Shedding Assay

This protocol details a method to assess the effect of this compound on the shedding of an ADAM10 substrate from cultured cells.

Materials:

-

Cell line expressing the ADAM10 substrate of interest (e.g., HEK293 cells overexpressing Notch1)

-

Cell culture medium and supplements

-

This compound stock solution in DMSO

-

PMA (phorbol 12-myristate 13-acetate) or other shedding inducers (optional)

-

Lysis buffer (e.g., RIPA buffer) with protease inhibitors

-

Antibodies for Western blotting (primary antibody against the substrate's ectodomain or intracellular domain, and a suitable secondary antibody)

-

ELISA kit for the shed ectodomain (alternative to Western blotting)

Procedure:

-

Seed cells in a multi-well plate and allow them to adhere and grow to 70-80% confluency.

-

Pre-treat the cells with various concentrations of this compound or vehicle (DMSO) for 1-2 hours in serum-free medium.

-

(Optional) Stimulate shedding by adding a known inducer like PMA (e.g., 100 nM) for 30-60 minutes.

-

Collect the conditioned medium (supernatant) and clarify by centrifugation.

-

Lyse the cells with lysis buffer and collect the cell lysates.

-

Analyze the amount of shed ectodomain in the supernatant and the amount of full-length substrate in the cell lysate by Western blotting or ELISA.

-

Quantify the band intensities or ELISA signals and normalize the amount of shed ectodomain to the total amount of substrate (lysate + supernatant).

In Vivo Traumatic Brain Injury (TBI) Model

This protocol outlines the use of this compound in a controlled cortical impact (CCI) model of TBI in mice.

Materials:

-

Male C57BL/6 mice (8-10 weeks old)

-

This compound

-

Vehicle solution (e.g., 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline)

-

Anesthesia (e.g., isoflurane)

-

Stereotaxic frame

-

CCI device

-

Surgical tools

Procedure:

-

Anesthetize the mouse and mount it in a stereotaxic frame.

-

Perform a craniotomy over the desired brain region (e.g., parietal cortex).

-

Induce a TBI using the CCI device with defined parameters (e.g., impactor tip diameter, velocity, and depth).

-

Administer this compound (e.g., 100 mg/kg) or vehicle via intraperitoneal injection at specific time points post-injury (e.g., 30 minutes and 24 hours).

-

Monitor the animals for recovery and perform behavioral tests at various time points to assess neurological deficits.

-

At the end of the study, euthanize the animals and collect brain tissue for histological and biochemical analyses (e.g., lesion volume measurement, immunohistochemistry for neuronal and glial markers, Western blotting for inflammatory markers).

Visualizations

The following diagrams illustrate key concepts related to this compound and ADAM10.

ADAM10 in the Notch Signaling Pathway.

Experimental Workflow for ADAM10 Inhibitor Discovery.

References

- 1. Controlled Cortical Impact Model of Mouse Brain Injury with Therapeutic Transplantation of Human Induced Pluripotent Stem Cell-Derived Neural Cells [jove.com]

- 2. Identification of Broad-Spectrum MMP Inhibitors by Virtual Screening - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Virtual High-throughput Screening for Matrix Metalloproteinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. eurogentec.com [eurogentec.com]

- 5. bpsbioscience.com [bpsbioscience.com]

- 6. PathSpecific™ Adam-10 Protease Assay - Creative Biolabs [creative-biolabs.com]

GI254023X: A Selective ADAM10 Inhibitor for Ectodomain Shedding Research

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Ectodomain shedding, a crucial post-translational modification process, is primarily mediated by the "a disintegrin and metalloproteinase" (ADAM) family of enzymes. Among these, ADAM10 is a key sheddase involved in the release of the extracellular domains of a multitude of cell surface proteins, thereby regulating various physiological and pathological processes, including neurogenesis, inflammation, and cancer. GI254023X has emerged as a potent and selective small-molecule inhibitor of ADAM10, making it an invaluable tool for elucidating the specific roles of this enzyme in cellular signaling and disease. This technical guide provides a comprehensive overview of the role of this compound in ectodomain shedding, including its mechanism of action, substrate specificity, and applications in research. Detailed experimental protocols and quantitative data are presented to facilitate its effective use in the laboratory.

Introduction to this compound and Ectodomain Shedding

Ectodomain shedding is the proteolytic cleavage and release of the extracellular domain of a membrane-bound protein. This process is critical for modulating cell-cell and cell-matrix interactions, as well as for generating soluble protein fragments that can act as signaling molecules. ADAM10, also known as α-secretase for its role in the non-amyloidogenic processing of the amyloid precursor protein (APP), is a major sheddase responsible for the constitutive and regulated shedding of a wide array of substrates.

This compound is a synthetic, hydroxamate-based inhibitor that exhibits high selectivity for ADAM10 over other metalloproteases, particularly ADAM17 (also known as TACE).[1][2][3] This selectivity allows researchers to dissect the specific contributions of ADAM10 to various shedding events.

Mechanism of Action of this compound

This compound functions as a competitive inhibitor by chelating the zinc ion within the catalytic domain of ADAM10. This interaction blocks the enzyme's proteolytic activity, thereby preventing the cleavage of its substrates at the cell surface. Its selectivity for ADAM10 is attributed to the specific chemical structure of the inhibitor, which allows it to fit more favorably into the active site of ADAM10 compared to that of ADAM17 and other metalloproteinases.[4]

Quantitative Data: Inhibitory Potency and Selectivity

The inhibitory activity of this compound has been quantified in various studies. The following tables summarize the key quantitative data regarding its potency and selectivity.

| Enzyme | IC50 (nM) | Selectivity (Fold vs. ADAM10) | Reference |

| Recombinant ADAM10 | 5.3 | 1 | [2] |

| Recombinant ADAM17 | 541 | ~102 | [2] |

| MMP9 | 2.5 | 0.47 | [5] |

| ADAM9 | 280 | ~53 | [2] |

Table 1: In Vitro Inhibitory Activity of this compound against Recombinant Enzymes. This table highlights the high potency of this compound for ADAM10 and its significant selectivity over ADAM17.[2][5]

| Cell Line | Assay | IC50 (µM) | Reference |

| Human L428 | Pervanadate-induced TNFα shedding | 5 | [2] |

| Human L540 | Pervanadate-induced TNFα shedding | 7 | [2] |

| Human KM-H2 | Pervanadate-induced TNFα shedding | 10 | [2] |

Table 2: Cellular Inhibitory Activity of this compound. This table shows the effective concentrations of this compound required to inhibit ADAM10-mediated shedding in different cell lines.[2]

Substrates and Signaling Pathways Modulated by this compound

This compound has been instrumental in identifying and characterizing numerous substrates of ADAM10 and the signaling pathways they regulate.

Amyloid Precursor Protein (APP) and Alzheimer's Disease

ADAM10 is the primary α-secretase responsible for the non-amyloidogenic processing of APP.[6] This cleavage event precludes the formation of the amyloid-beta (Aβ) peptide, which is a hallmark of Alzheimer's disease. Treatment of cells with this compound inhibits the generation of the soluble APPα ectodomain (sAPPα).[6]

Caption: Amyloid Precursor Protein (APP) processing pathways.

Notch Signaling

The Notch signaling pathway is crucial for cell fate decisions during development and in adult tissues. Ligand binding to the Notch receptor triggers a series of proteolytic cleavages, the first of which is mediated by a metalloprotease at the S2 site. While some studies suggest ADAM10 is the primary S2 cleavage enzyme, others have found that this compound does not inhibit Notch1 processing, indicating a more complex regulation.[7][8]

Caption: The Notch signaling pathway and potential inhibition by this compound.

Platelet Glycoprotein VI (GPVI) Shedding

GPVI is a critical receptor on platelets for collagen and plays a key role in thrombus formation. The ectodomain of GPVI can be shed by ADAM10.[9][10][11][12] This shedding process is thought to downregulate platelet reactivity. The use of this compound has helped to confirm the role of ADAM10 in this process.[9][10]

Other Substrates

This compound has been used to demonstrate the role of ADAM10 in the shedding of a variety of other substrates, including:

-

Interleukin-6 Receptor (IL-6R): Constitutive release is blocked by this compound.[1][2]

-

CX3CL1 (Fractalkine) and CXCL16: Constitutive shedding is inhibited by this compound.[1][2][13]

-

E-cadherin: Cleavage in A549 cells is prevented by this compound.

-

CD23: Both constitutive and enhanced shedding are blocked by this compound.[14][15]

-

Low-density lipoprotein receptor-related protein 1 (LRP1): Shedding in the brain is reduced by this compound.[16]

Experimental Protocols

The following are generalized protocols for using this compound in cell-based shedding assays. Specific parameters such as cell type, inhibitor concentration, and incubation time should be optimized for each experimental system.

General Cell Culture and Treatment

-

Cell Seeding: Plate cells at an appropriate density in a suitable culture vessel and allow them to adhere and grow to the desired confluency.

-

Inhibitor Preparation: Prepare a stock solution of this compound in DMSO (e.g., 10 mM). Further dilute the stock solution in cell culture medium to the desired final concentrations (e.g., 0.1 - 10 µM). A DMSO-only control should be included.

-

Inhibitor Treatment: Remove the existing culture medium and replace it with the medium containing this compound or the vehicle control.

-

Incubation: Incubate the cells for the desired period (e.g., 24-48 hours for constitutive shedding, or shorter times for stimulated shedding).

-

Sample Collection: After incubation, collect the conditioned medium (containing the shed ectodomains) and lyse the cells to obtain cell lysates (containing the full-length and C-terminal fragments of the substrate).

Caption: General experimental workflow for a cell-based shedding assay.

Analysis of Ectodomain Shedding

5.2.1. Enzyme-Linked Immunosorbent Assay (ELISA)

-

Coating: Coat a 96-well plate with a capture antibody specific for the ectodomain of the protein of interest.

-

Blocking: Block non-specific binding sites with a suitable blocking buffer.

-

Sample Incubation: Add the collected conditioned medium to the wells and incubate.

-

Detection: Add a detection antibody (conjugated to an enzyme like HRP) that recognizes a different epitope on the ectodomain.

-

Substrate Addition: Add the enzyme substrate and measure the resulting signal, which is proportional to the amount of shed ectodomain.

5.2.2. Western Blotting

-

Protein Quantification: Determine the protein concentration of the cell lysates.

-

SDS-PAGE: Separate the proteins in the conditioned medium and cell lysates by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis.

-

Transfer: Transfer the separated proteins to a membrane (e.g., PVDF or nitrocellulose).

-

Blocking: Block the membrane to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with a primary antibody that recognizes the ectodomain or the C-terminal fragment of the substrate protein.

-

Secondary Antibody Incubation: Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detection: Detect the protein bands using a chemiluminescent substrate. The intensity of the bands corresponding to the shed ectodomain in the medium and the C-terminal fragment in the lysate can be quantified.

Conclusion

This compound is a powerful and selective research tool for investigating the role of ADAM10 in ectodomain shedding. Its high affinity and selectivity for ADAM10 allow for the precise dissection of ADAM10-mediated proteolytic events from those catalyzed by other sheddases. The data and protocols presented in this guide are intended to provide a solid foundation for researchers to design and execute experiments aimed at understanding the complex roles of ADAM10 in health and disease. As our understanding of the "sheddase-ome" continues to expand, selective inhibitors like this compound will remain indispensable for advancing the field.

References

- 1. rndsystems.com [rndsystems.com]

- 2. selleckchem.com [selleckchem.com]

- 3. apexbt.com [apexbt.com]

- 4. researchgate.net [researchgate.net]

- 5. medchemexpress.com [medchemexpress.com]

- 6. Inhibition of Amyloid Precursor Protein Processing Enhances Gemcitabine-mediated Cytotoxicity in Pancreatic Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Metalloprotease ADAM10 Is Required for Notch1 Site 2 Cleavage - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. Controlled shedding of platelet glycoprotein (GP)VI and GPIb-IX-V by ADAM family metalloproteinases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchportalplus.anu.edu.au [researchportalplus.anu.edu.au]

- 13. SAR Studies of Exosite-Binding Substrate-Selective Inhibitors of A Disintegrin And Metalloprotease 17 (ADAM17) and Application as Selective in Vitro Probes - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

- 16. Inhibition of ADAM10 promotes the clearance of Aβ across the BBB by reducing LRP1 ectodomain shedding - PubMed [pubmed.ncbi.nlm.nih.gov]

The Biological Activity of GI254023X: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

GI254023X is a potent and selective synthetic inhibitor of A Disintegrin and Metalloproteinase 10 (ADAM10). As a member of the adamalysin family of zinc-dependent metalloproteinases, ADAM10 plays a crucial role in the "shedding" of the ectodomains of a wide variety of cell surface proteins. This process is integral to numerous physiological and pathological events, including cell-cell adhesion, migration, proliferation, and signaling. The dysregulation of ADAM10 activity has been implicated in several diseases, such as cancer, neurodegenerative disorders, and inflammatory conditions. This compound serves as a critical research tool for elucidating the multifaceted roles of ADAM10 and as a potential therapeutic agent. This technical guide provides an in-depth overview of the biological activity of this compound, summarizing key quantitative data, detailing experimental methodologies, and illustrating its mechanism of action through signaling pathway diagrams.

Data Presentation

Table 1: In Vitro Inhibitory Activity of this compound

| Target Enzyme | IC50 (nM) | Selectivity vs. ADAM10 | Assay Type | Reference |

| ADAM10 | 5.3 | - | Cell-free assay | [1] |

| ADAM10 | 13.67 | - | In vitro enzymatic assay | [2] |

| ADAM17 (TACE) | 541 | >100-fold | Cell-free assay | [1] |

| ADAM17 (TACE) | 1673 | ~122-fold | In vitro enzymatic assay | [2] |

| ADAM9 | 280 | Moderate Inhibition | Cell-free assay | [1] |

| MMP9 | 2.5 | N/A | Cell-free assay | [3] |

Table 2: Cellular Activity of this compound

| Cell Line | Assay | Effect | Concentration | Reference |

| Jurkat (T-ALL) | Proliferation | Inhibition | Concentration-dependent | [1] |

| Jurkat (T-ALL) | Apoptosis | Induction | Concentration-dependent | [1] |

| HCA-7 (Colon Carcinoma) | Constitutive Shedding | Blockade of IL-6R, CX3CL1, CXCL16 release | 3 µM | [1] |

| IMPE (Immortalized Mouse Prostate Epithelial) | Betacellulin Shedding | Inhibition (calcium ionophore-induced) | Not Specified | [4] |

| A549 (Lung Carcinoma) | E-cadherin Cleavage | Prevention | Not Specified | [4] |

| Dorsal Root Ganglion Neurons | Neurite Outgrowth | Inhibition | Not Specified | [4] |

| Human Pulmonary Artery Endothelial Cells (HPAECs) | VE-cadherin Cleavage | Inhibition | Not Specified | [5] |

| KM-H2, L-428, L-540 (Hodgkin's Lymphoma) | TNFα Shedding | Inhibition | IC50 = 5-10 µM | [1][3] |

| A2780 (Ovarian Carcinoma) | CXCL16 Shedding | Prevention | Not Specified | [3] |

| Pancreatic Cancer Cells | sAPPα Generation | Abolished | Not Specified | [6] |

| Human Tonsillar B cells | mCD23 Shedding | Reduction | 10 µM | [7] |

Table 3: In Vivo Activity of this compound

| Animal Model | Disease/Condition | Dosing Regimen | Key Findings | Reference |

| BALB/c Mice | S. aureus α-hemolysin-induced vascular injury | Intraperitoneal injection | Enhanced vascular integrity, limited dye extravasation | [5] |

| C57BL/6N Mice | Traumatic Brain Injury (CCI model) | 100 mg/kg, i.p. (30 min & 24h post-injury) | Reduced brain lesion size and axonal injury | [8] |

| AD Mouse Model | Alzheimer's Disease | Acute treatment | Reduced brain LRP1 shedding, increased plasma Aβ40 | [1] |

| R6/2 Mouse Model | Huntington's Disease | Acute exposure of brain slices (ex vivo) | Reduced N-cadherin proteolysis, rescued electrophysiological defects | [2] |

Experimental Protocols

In Vitro Metalloproteinase Inhibition Assay

A standard in vitro enzymatic assay to determine the IC50 values of this compound against recombinant metalloproteinases like ADAM10 and ADAM17 typically involves a fluorogenic substrate.

-

Reagents and Materials : Recombinant human ADAM10 and ADAM17, a fluorogenic peptide substrate, assay buffer (e.g., Tris-based buffer at physiological pH), this compound, and a multi-well plate reader.

-

Procedure :

-

The recombinant enzyme is pre-incubated with varying concentrations of this compound in the assay buffer for a specified period (e.g., 15-30 minutes) at a controlled temperature (e.g., 37°C) to allow for inhibitor binding.

-

The enzymatic reaction is initiated by the addition of the fluorogenic substrate.

-

The fluorescence intensity is measured kinetically over time using a plate reader with appropriate excitation and emission wavelengths.

-

The rate of substrate cleavage is calculated from the linear phase of the reaction.

-

IC50 values are determined by plotting the percentage of enzyme inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

-

Cell-Based Shedding Assay

To assess the effect of this compound on the shedding of a specific substrate (e.g., CX3CL1) from cultured cells, an ELISA-based method is commonly employed.

-

Cell Culture : Cells endogenously expressing or transfected with the substrate of interest (e.g., HCA-7 cells for CX3CL1) are cultured to a suitable confluency in multi-well plates.

-

Treatment : The cell culture medium is replaced with fresh medium containing various concentrations of this compound or a vehicle control (e.g., DMSO).

-

Incubation : The cells are incubated for a defined period (e.g., 24 hours) to allow for constitutive shedding of the substrate.

-

Sample Collection : The conditioned medium (supernatant) is collected, and the cells are lysed to obtain the cell lysate.

-

Quantification : The concentration of the shed ectodomain in the supernatant is quantified using a specific sandwich ELISA kit. The amount of the full-length substrate in the cell lysate can be analyzed by Western blotting as a control.

-

Data Analysis : The amount of shed substrate in the this compound-treated samples is compared to the vehicle-treated control to determine the percentage of inhibition.

Jurkat Cell Apoptosis Assay

The induction of apoptosis in Jurkat cells by this compound can be quantified using flow cytometry with Annexin V and a viability dye (e.g., 7-AAD).[1]

-

Cell Treatment : Jurkat cells are cultured in suspension and treated with different concentrations of this compound for a specified time (e.g., 24-48 hours).

-

Cell Staining :

-

The cells are harvested by centrifugation and washed with cold PBS.

-

The cell pellet is resuspended in Annexin V binding buffer.

-

FITC-conjugated Annexin V and 7-AAD are added to the cell suspension.

-

The cells are incubated in the dark at room temperature for approximately 15 minutes.

-

-

Flow Cytometry : The stained cells are analyzed on a flow cytometer.

-

Annexin V-positive, 7-AAD-negative cells are identified as early apoptotic.

-

Annexin V-positive, 7-AAD-positive cells are considered late apoptotic or necrotic.

-

The percentage of apoptotic cells is calculated for each treatment condition.

-

Mandatory Visualization

Signaling Pathways and Experimental Workflows

Caption: Mechanism of action of this compound.

Caption: Inhibition of the Notch signaling pathway by this compound.

Caption: Experimental workflow for Jurkat cell apoptosis assay.

References

- 1. [Effect of ADAM10 Inhibitor this compound on Proliferation and Apoptosis of Acute T-Lymphoblastic Leukemia Jurkat Cells In Vitro and Its Possible Mechanisms] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Flow cytometry apoptosis assay in Jurkat cells | Domainex [domainex.co.uk]

- 3. researchgate.net [researchgate.net]

- 4. Pharmacologic Inhibition of ADAM10 Attenuates Brain Tissue Loss, Axonal Injury and Pro-inflammatory Gene Expression Following Traumatic Brain Injury in Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. dp.univr.it [dp.univr.it]

- 7. This compound | MMP9 | ADAM10 Inhibitor | TargetMol [targetmol.com]

- 8. ADAM10 mediates E-cadherin shedding and regulates epithelial cell-cell adhesion, migration, and β-catenin translocation - PMC [pmc.ncbi.nlm.nih.gov]

GI254023X target protein interaction

An In-depth Technical Guide on the Target Protein Interactions of GI254023X

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound is a potent, cell-permeable, synthetic hydroxamate-based inhibitor that demonstrates high selectivity for A Disintegrin and Metalloproteinase 10 (ADAM10) and Matrix Metallopeptidase 9 (MMP9).[1][2][3] It functions by chelating the essential zinc ion within the active site of these metalloproteinases, thereby blocking their proteolytic activity.[4][5] Due to its crucial role in downregulating pathways involved in neurodegeneration, inflammation, and oncology, this compound serves as a critical tool for investigating the physiological and pathological functions of its target proteins.[5][6][7] This guide provides a comprehensive overview of the quantitative interaction data, experimental protocols for assessing its activity, and the signaling pathways modulated by this inhibitor.

Data Presentation: Inhibitor Potency

The inhibitory activity of this compound against its primary targets and related metalloproteinases is typically quantified by its half-maximal inhibitory concentration (IC50). The following table summarizes these values, showcasing the inhibitor's potency and selectivity.

| Target Protein | IC50 (nM) | Notes |

| ADAM10 | 5.3 | Primary target; this compound shows over 100-fold selectivity for ADAM10 over ADAM17. |

| MMP9 | 2.5 | A potent target of this compound.[1][2] |

| ADAM17 (TACE) | >530 (approx. 100-fold less potent than for ADAM10) | Demonstrates the high selectivity of this compound. |

| ADAM9 | 280 | Moderate inhibitory activity.[8] |

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the interaction between this compound and its target proteins.

In Vitro Fluorogenic Enzymatic Assay

This protocol is designed to directly measure the enzymatic activity of a purified metalloproteinase (e.g., ADAM10) and determine the IC50 value of an inhibitor like this compound.

Objective: To quantify the inhibitory potency of this compound on recombinant ADAM10 or MMP9.

Materials:

-

Recombinant human ADAM10 or MMP9 (R&D Systems or similar).

-

Fluorogenic peptide substrate specific for the enzyme.

-

This compound.

-

Assay Buffer (e.g., 25 mM Tris-HCl pH 9.0, 2.5 µM ZnCl₂, 0.005% Brij-35).

-

DMSO for inhibitor dilution.

-

384-well assay plates, black.

-

Fluorescence plate reader.

Procedure:

-

Inhibitor Preparation: Prepare a serial dilution of this compound in DMSO. A typical starting concentration would be 1 mM. Then, perform a 1:3 serial dilution to generate a 10-point concentration curve.

-

Enzyme Preparation: Dilute the recombinant enzyme (e.g., ADAM10 to a final concentration of 2.5 nM) in the assay buffer.[4]

-

Assay Reaction: a. To each well of a 384-well plate, add the diluted this compound from the concentration curve. Include a DMSO-only control (vehicle). b. Add the diluted enzyme solution to each well and incubate for 30 minutes at 37°C to allow the inhibitor to bind to the enzyme. c. To initiate the reaction, add the fluorogenic peptide substrate to all wells.

-

Data Acquisition: a. Immediately place the plate in a fluorescence plate reader pre-set to the appropriate excitation/emission wavelengths for the substrate. b. Measure the fluorescence intensity every 2 minutes for a total of 60 minutes at 37°C. The rate of substrate cleavage is proportional to the increase in fluorescence.

-

Data Analysis: a. Calculate the reaction rate (slope of the linear portion of the fluorescence vs. time curve) for each inhibitor concentration. b. Normalize the rates relative to the vehicle (DMSO) control (100% activity) and a no-enzyme control (0% activity). c. Plot the normalized percent inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Cell-Based Substrate Shedding Assay

This protocol assesses the ability of this compound to inhibit the cleavage (shedding) of a specific cell-surface substrate of ADAM10 in a cellular context.

Objective: To determine the efficacy of this compound in preventing the cleavage of an ADAM10 substrate (e.g., N-cadherin, CX3CL1) from the cell surface.

Materials:

-

A cell line endogenously expressing the target substrate (e.g., A549 cells for E-cadherin).

-

Cell culture medium and supplements.

-

This compound.

-

Vehicle control (DMSO).

-

Lysis buffer (e.g., RIPA buffer with protease inhibitors).

-

Western Blotting reagents (antibodies against the substrate's ectodomain and cytoplasmic tail, secondary antibodies, ECL substrate).

-

ELISA kit for the shed ectodomain (optional).

Procedure:

-

Cell Culture and Treatment: a. Seed cells in 6-well plates and grow to approximately 80-90% confluency. b. Treat the cells with varying concentrations of this compound (e.g., 1 nM to 10 µM) or vehicle (DMSO) for 24 hours in serum-free medium.

-

Sample Collection: a. Conditioned Medium: Collect the cell culture supernatant. Centrifuge to remove any detached cells and debris. This fraction contains the shed ectodomain of the substrate. b. Cell Lysate: Wash the cells with ice-cold PBS, then lyse them directly in the plate with lysis buffer. Scrape the cells, collect the lysate, and clarify by centrifugation. This fraction contains the full-length protein and the cell-associated cleavage fragment.

-

Analysis by Western Blot: a. Determine the protein concentration of the cell lysates. b. Load equal amounts of protein from the cell lysates and equal volumes of the conditioned medium onto an SDS-PAGE gel. c. After electrophoresis and transfer to a PVDF membrane, probe the blots with a primary antibody specific for the ectodomain of the substrate (to detect both full-length protein and the shed fragment) or an antibody for the cytoplasmic tail (to detect the remaining cell-associated fragment). d. Incubate with an appropriate HRP-conjugated secondary antibody and visualize using an ECL substrate.

-

Data Analysis: a. Quantify the band intensities using densitometry software. b. A decrease in the shed ectodomain in the conditioned medium and a corresponding increase in the full-length protein in the cell lysate with increasing concentrations of this compound indicates successful inhibition of shedding.

Visualization of Pathways and Workflows

Signaling Pathways

The following diagrams illustrate the mechanism of action of this compound and the signaling pathways it influences.

Caption: Mechanism of this compound action on ADAM10-mediated pathways.

Caption: Regulation of MMP9 expression and its inhibition by this compound.

Experimental Workflow

The following diagram outlines the logical flow of an in vitro experiment to determine the IC50 of this compound.

Caption: Workflow for an in vitro enzyme inhibition assay.

References

- 1. researchgate.net [researchgate.net]

- 2. The disintegrin/metalloproteinase Adam10 is essential for epidermal integrity and Notch-mediated signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 3. A Disintegrin and Metalloproteinase10 (ADAM10) Regulates NOTCH Signaling during Early Retinal Development | PLOS One [journals.plos.org]

- 4. Inhibiting pathologically active ADAM10 rescues synaptic and cognitive decline in Huntington’s disease - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. ADAM10 - Wikipedia [en.wikipedia.org]

- 7. publications.rwth-aachen.de [publications.rwth-aachen.de]

- 8. A Simple Cell-Based Assay for the Detection of Surface Protein Shedding by Rhomboid Proteases - PubMed [pubmed.ncbi.nlm.nih.gov]

GI254023X: A Selective ADAM10 Inhibitor for Neurodegenerative Disease Models

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

GI254023X is a potent and selective small molecule inhibitor of A Disintegrin and Metalloproteinase 10 (ADAM10). ADAM10 is a key sheddase involved in the ectodomain shedding of numerous cell surface proteins, playing a crucial role in various physiological and pathological processes, including neurodevelopment, inflammation, and cancer.[1] In the context of neurodegenerative diseases, the modulation of ADAM10 activity has emerged as a promising therapeutic strategy. This technical guide provides a comprehensive overview of this compound, its mechanism of action, and its application in preclinical models of neurodegenerative disorders, with a focus on Alzheimer's disease, Huntington's disease, and traumatic brain injury.

Mechanism of Action

This compound is a hydroxamate-based inhibitor that selectively targets the active site of ADAM10.[2][3] It chelates the zinc ion essential for the catalytic activity of the enzyme, thereby preventing the cleavage of its substrates.[1][2] this compound exhibits significant selectivity for ADAM10 over other metalloproteinases, particularly ADAM17 (also known as TACE).[2][4] This selectivity is critical for targeted therapeutic intervention, as ADAM17 is involved in the shedding of a different subset of substrates with distinct physiological roles.

The primary mechanism by which this compound exerts its effects in neurodegenerative models is by inhibiting the ADAM10-mediated shedding of specific cell surface proteins. This inhibition can lead to various downstream effects, including the modulation of signaling pathways, reduction of protein aggregation, and preservation of synaptic function.

Quantitative Data Summary

The following tables summarize the key quantitative data regarding the potency and effects of this compound in various experimental settings.

Table 1: In Vitro Inhibitory Activity of this compound

| Target | Assay System | IC50 | Reference |

| Recombinant ADAM10 | Enzymatic Assay | 5.3 nM | [4] |

| Recombinant ADAM17 | Enzymatic Assay | 541 nM | [4] |

| Recombinant ADAM9 | Enzymatic Assay | 280 nM | [4] |

| Recombinant MMP9 | Enzymatic Assay | 2.5 nM | --- |

| ADAM10 | In vitro enzymatic assay with fluorogenic substrate | 13.67 nM | [3] |

| ADAM17 | In vitro enzymatic assay with fluorogenic substrate | 1673 nM | [3] |

| Pervanadate-induced TNFα shedding in human L428 cells | ELISA | 5 µM | [4] |

| Pervanadate-induced TNFα shedding in human L540 cells | ELISA | 7 µM | [4] |

| Pervanadate-induced TNFα shedding in human KM-H2 cells | ELISA | 10 µM | [4] |

Table 2: In Vivo Efficacy of this compound in Neurodegenerative Disease Models

| Disease Model | Animal | Treatment Regimen | Key Findings | Reference |

| Alzheimer's Disease (AD) | PSAPP mice | 200 mg/kg, i.p., once daily for 5 days | Reduced brain LRP1 shedding; Increased plasma Aβ40 levels.[5] | [5][6][7] |

| Huntington's Disease (HD) | R6/2 mice | Acute exposure of corticostriatal brain slices (1-1000 nM) | Reduced N-Cadherin proteolysis; Rescued electrophysiological defects.[3] | [2][3] |

| Traumatic Brain Injury (TBI) | C57BL/6N mice | 100 mg/kg, i.p., at 30 min and 24 h post-injury | Attenuated brain tissue loss, axonal injury, and pro-inflammatory gene expression.[2] | [2] |

Experimental Protocols

This section provides detailed methodologies for key experiments involving this compound in neurodegenerative disease models.

In Vitro ADAM10 Inhibition Assay

Objective: To determine the in vitro potency of this compound in inhibiting ADAM10 activity.

Materials:

-

Recombinant human ADAM10 (e.g., R&D Systems, cat# 936-AD)

-

Fluorogenic ADAM10 substrate (e.g., Enzo Life Sciences, cat# BML-P235)

-

This compound

-

Assay buffer: 25 mM Tris-HCl, pH 9.0, 2.5 µM ZnCl2, 100 mM NaCl, 0.005% Brij-35

-

384-well black microplate

-

Fluorescence microplate reader

Procedure:

-

Prepare serial dilutions of this compound in DMSO.

-

Add 1 µL of the this compound dilutions to the wells of the 384-well plate.

-

Add 10 µL of recombinant ADAM10 (final concentration 2.5 nM) to each well.

-

Add 9 µL of assay buffer to each well.

-

Incubate for 15 minutes at room temperature.

-

Initiate the reaction by adding 5 µL of the fluorogenic substrate (final concentration 10 µM).

-

Incubate for 1 hour at room temperature, protected from light.

-

Measure the fluorescence intensity using a microplate reader (e.g., excitation/emission wavelengths of 340/420 nm).

-

Calculate the percent inhibition for each this compound concentration and determine the IC50 value using a suitable software (e.g., GraphPad Prism).

Western Blot Analysis of N-Cadherin Cleavage in Brain Slices

Objective: To assess the effect of this compound on N-Cadherin proteolysis in a Huntington's disease mouse model.

Materials:

-

R6/2 HD mouse model and wild-type littermates (11 weeks old)

-

This compound

-

Artificial cerebrospinal fluid (aCSF)

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

Primary antibody: anti-N-Cadherin

-

Secondary antibody: HRP-conjugated anti-rabbit IgG

-

ECL detection reagents

-

Western blotting equipment

Procedure:

-

Prepare acute corticostriatal brain slices (300 µm thick) from R6/2 and wild-type mice.

-

Incubate the slices in aCSF for at least 1 hour to recover.

-

Treat the slices with varying concentrations of this compound (e.g., 1, 10, 100, 1000 nM) or vehicle (DMSO) in aCSF for 45 minutes.[3]

-

Homogenize the slices in lysis buffer.

-

Determine the protein concentration of the lysates using a BCA assay.

-

Perform SDS-PAGE and transfer the proteins to a PVDF membrane.

-

Block the membrane with 5% non-fat milk in TBST.

-

Incubate the membrane with the primary anti-N-Cadherin antibody overnight at 4°C.

-

Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Develop the blot using ECL reagents and visualize the bands using a chemiluminescence imaging system.

-

Quantify the band intensities to determine the ratio of cleaved N-Cadherin to full-length N-Cadherin.

In Vivo Administration in a Traumatic Brain Injury Model

Objective: To evaluate the neuroprotective effects of this compound in a mouse model of TBI.

Materials:

-

C57BL/6N mice

-

Controlled cortical impact (CCI) device

-

This compound

-

Vehicle: 25% DMSO in 0.1 M Na2CO3

-

Anesthesia (e.g., isoflurane)

-

Surgical instruments

Procedure:

-

Anesthetize the mice and mount them in a stereotactic frame.

-

Perform a craniotomy over the desired cortical region.

-

Induce TBI using the CCI device with defined parameters (e.g., impactor tip diameter, velocity, duration, and depth).[2]

-

Administer this compound (100 mg/kg) or vehicle via intraperitoneal (i.p.) injection at 30 minutes and 24 hours post-injury.[2]

-

Monitor the animals for neurological deficits using a neurological severity score (NSS) at various time points (e.g., 1 and 7 days post-injury).

-

At the end of the experiment (e.g., 7 days post-injury), sacrifice the animals and collect brain tissue for histological analysis (e.g., lesion volume measurement) and molecular analysis (e.g., Western blotting for markers of axonal injury, qPCR for inflammatory gene expression).[2]

Visualizations

Signaling Pathway Diagram

References

- 1. researchgate.net [researchgate.net]

- 2. Pharmacologic Inhibition of ADAM10 Attenuates Brain Tissue Loss, Axonal Injury and Pro-inflammatory Gene Expression Following Traumatic Brain Injury in Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Inhibiting pathologically active ADAM10 rescues synaptic and cognitive decline in Huntington’s disease - PMC [pmc.ncbi.nlm.nih.gov]

- 4. selleckchem.com [selleckchem.com]

- 5. Inhibition of ADAM10 promotes the clearance of Aβ across the BBB by reducing LRP1 ectodomain shedding - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. d-nb.info [d-nb.info]

- 7. Inhibition of ADAM10 promotes the clearance of Aβ across the BBB by reducing LRP1 ectodomain shedding - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Selectivity of GI254023X for ADAM10

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the selectivity profile of the potent metalloproteinase inhibitor, GI254023X, with a primary focus on its interaction with ADAM10 (A Disintegrin and Metalloproteinase 10). The document details the quantitative measures of its inhibitory activity, the experimental methodologies used for its characterization, and the molecular basis of its selectivity.

Executive Summary

This compound is a synthetic, hydroxamate-based inhibitor that demonstrates high potency and selectivity for ADAM10 over other related enzymes, particularly ADAM17 (also known as TACE).[1][2][3][4] This selectivity is a critical attribute for its use as a research tool to elucidate the specific biological functions of ADAM10 and for its potential as a therapeutic agent. This guide consolidates the available data to offer a clear understanding of this compound's selectivity profile.

Data Presentation: Inhibitory Potency of this compound

The following table summarizes the in vitro inhibitory concentrations (IC50) and inhibition constants (Ki) of this compound against a panel of metalloproteinases. The data clearly illustrates the compound's preferential inhibition of ADAM10.

| Enzyme Target | IC50 (nM) | Ki (nM) | Fold Selectivity (vs. ADAM10) | Reference |

| ADAM10 | 5.3 | 16.4 | - | [2][5][6] |

| ADAM17 | 541 | - | ~102 | [2][5] |

| ADAM9 | 280 | - | ~53 | [2][6] |

| MMP-1 | 108 | 131 | ~20 | [6] |

| MMP-9 | 2.5 | - | 0.47 | [5][7] |

Note: Lower IC50 and Ki values indicate higher inhibitory potency. Fold selectivity is calculated as the ratio of the IC50 for the off-target enzyme to the IC50 for ADAM10.

Experimental Protocols

The selectivity of this compound has been determined through a variety of rigorous experimental methodologies, both in vitro and in cell-based systems.

In Vitro Enzyme Inhibition Assays

A common method to determine the IC50 values involves the use of recombinant human metalloproteinase catalytic domains and a fluorogenic substrate.

Workflow:

-

Enzyme Activation: Pro-enzymes of ADAMs and MMPs are activated according to established protocols, often involving treatment with agents like p-aminophenylmercuric acetate (APMA).

-

Inhibitor Incubation: A fixed concentration of the activated enzyme is pre-incubated with a serial dilution of this compound for a specified period at a controlled temperature.

-

Substrate Addition: A fluorogenic peptide substrate, which is cleaved by the active enzyme to release a fluorescent signal, is added to the enzyme-inhibitor mixture.

-

Signal Detection: The rate of fluorescence increase is measured over time using a fluorescence plate reader.

-

Data Analysis: The rate of substrate cleavage is plotted against the inhibitor concentration, and the IC50 value is calculated by fitting the data to a dose-response curve.

Cell-Based Shedding Assays

These assays assess the ability of this compound to inhibit the cleavage of endogenous or overexpressed ADAM10 substrates from the surface of cultured cells.

Workflow:

-

Cell Culture: Cells expressing the substrate of interest (e.g., IL-6R, CX3CL1, CXCL16, E-cadherin) are cultured to a suitable confluency.[2][3]

-

Inhibitor Treatment: The cells are treated with varying concentrations of this compound or a vehicle control (e.g., DMSO).

-

Shedding Stimulation (Optional): In some cases, shedding is stimulated using agents like phorbol esters (e.g., PMA) to specifically assess the inhibition of induced shedding, which is often mediated by ADAM17.[2] this compound is particularly effective at blocking constitutive shedding, a process largely attributed to ADAM10.[2][3]

-

Supernatant and Lysate Collection: After incubation, the cell culture supernatant containing the shed ectodomain is collected. The cells are then lysed to obtain the cell-associated fraction.

-

Substrate Detection: The amount of shed substrate in the supernatant and the amount of full-length substrate in the cell lysate are quantified using techniques such as ELISA or Western blotting.

-

Data Analysis: The inhibition of substrate shedding is determined by comparing the amount of shed substrate in the inhibitor-treated samples to the control samples.

Mechanism of Selectivity

This compound is a hydroxamate-based inhibitor that functions by chelating the essential zinc ion within the catalytic site of metalloproteinases.[1][8] Its selectivity for ADAM10 over the closely related ADAM17 is attributed to structural differences in the S1' binding pocket of the two enzymes.[9] The S1' pocket of ADAM10 is larger and can accommodate the bulky phenylpropyl group of this compound, whereas the corresponding pocket in ADAM17 is smaller, leading to a less favorable binding interaction.[9]

Impact on Signaling Pathways

The selective inhibition of ADAM10 by this compound has significant implications for various signaling pathways. ADAM10 is the primary "sheddase" for a multitude of cell surface proteins, and its inhibition can modulate downstream signaling events.

Notch Signaling

ADAM10 is crucial for the S2 cleavage of the Notch receptor, a critical step in the activation of Notch signaling.[10] By inhibiting ADAM10, this compound can effectively block this cleavage event, leading to a downregulation of the Notch signaling pathway.[4] This has been demonstrated in various cell types, including Jurkat T-lymphoblastic leukemia cells, where this compound treatment resulted in decreased levels of cleaved Notch1 and its downstream target, Hes-1.[4]

Conclusion

This compound is a well-characterized and highly selective inhibitor of ADAM10. Its potent activity against ADAM10, coupled with its significantly lower affinity for ADAM17 and other metalloproteinases, makes it an invaluable tool for dissecting the specific roles of ADAM10 in health and disease. The detailed quantitative data, established experimental protocols, and clear understanding of its mechanism of selectivity provide a solid foundation for its application in academic research and drug development.

References

- 1. Pharmacologic Inhibition of ADAM10 Attenuates Brain Tissue Loss, Axonal Injury and Pro-inflammatory Gene Expression Following Traumatic Brain Injury in Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 2. selleckchem.com [selleckchem.com]

- 3. rndsystems.com [rndsystems.com]

- 4. apexbt.com [apexbt.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. This compound | MMP9 | ADAM10 Inhibitor | TargetMol [targetmol.com]

- 8. Inhibiting pathologically active ADAM10 rescues synaptic and cognitive decline in Huntington’s disease - PMC [pmc.ncbi.nlm.nih.gov]

- 9. publications.rwth-aachen.de [publications.rwth-aachen.de]

- 10. ADAM10 - Wikipedia [en.wikipedia.org]

GI254023X: A Technical Guide to its Background and Initial Studies

For Researchers, Scientists, and Drug Development Professionals

Introduction

GI254023X is a potent and selective inhibitor of ADAM10 (A Disintegrin and Metalloproteinase 10), a key enzyme involved in the shedding of a wide variety of cell surface molecules. This process, known as ectodomain shedding, plays a crucial role in a multitude of physiological and pathological processes, including cell-cell signaling, inflammation, and neurodegeneration. Due to its high selectivity for ADAM10 over other metalloproteinases, this compound has emerged as a valuable research tool for elucidating the specific functions of ADAM10 and as a potential therapeutic agent for various diseases. This technical guide provides an in-depth overview of the background of this compound, summarizing key findings from its initial studies, and presenting detailed experimental methodologies and the signaling pathways it modulates.

Core Compound Information

| Property | Value |

| Synonyms | GI 4023, SRI028594 |

| Molecular Formula | C₂₁H₃₃N₃O₄ |

| Molecular Weight | 391.5 g/mol |

| CAS Number | 260264-93-5 |

| Solubility | Soluble in DMSO |

Mechanism of Action

This compound is a hydroxamate-based inhibitor that chelates the zinc ion within the catalytic domain of ADAM10, thereby blocking its proteolytic activity.[1] This inhibition is highly selective, with a reported 100-fold greater potency for ADAM10 compared to the closely related ADAM17 (also known as TACE).[1][2]

Signaling Pathway: ADAM10-Mediated Notch Signaling

ADAM10 is responsible for the S2 cleavage of the Notch receptor, a critical step in the activation of Notch signaling. This pathway is fundamental for cell fate determination, proliferation, and differentiation. Upon ligand binding, ADAM10 cleaves the extracellular domain of Notch, which then allows for the subsequent intramembrane cleavage by γ-secretase, releasing the Notch intracellular domain (NICD) to translocate to the nucleus and regulate gene expression. By inhibiting ADAM10, this compound prevents the S2 cleavage and subsequent activation of the Notch signaling pathway.

Signaling Pathway: ADAM10-Mediated Shedding of Cell Surface Proteins

ADAM10 is a primary "sheddase" for a multitude of cell surface proteins, including growth factors, cytokines, and their receptors. The shedding process can either release the active form of a molecule or inactivate a receptor. This compound has been shown to block the constitutive shedding of several important molecules, thereby modulating their signaling pathways.

Quantitative Data

The following tables summarize the key quantitative data from initial studies of this compound.

Table 1: In Vitro Inhibitory Activity

| Target Enzyme | IC₅₀ (nM) | Notes |

| ADAM10 | 5.3 | Highly potent inhibition.[2][3] |

| MMP9 | 2.5 | Potent inhibition, indicating some cross-reactivity.[3][4] |

| ADAM17 (TACE) | 541 | Over 100-fold less potent compared to ADAM10, demonstrating selectivity.[2][4] |

| ADAM9 | 280 | Moderate inhibition.[2] |

Table 2: Effective Concentrations in Cell-Based Assays

| Cell Line | Assay | Concentration | Duration | Effect |

| HCA-7 | EGF-R Phosphorylation | 3 µM | 24 hours | Inhibition of ADAM10-mediated effects.[2] |

| A2780 | CXCL16 Shedding | Not specified | Not specified | Potent inhibition of CXCL16 shedding.[4] |

| Jurkat | Proliferation and Apoptosis | Concentration-dependent | Not specified | Inhibition of proliferation and induction of apoptosis.[3] |

| H929 | Proliferation and Apoptosis | Concentration-dependent | Not specified | Inhibition of proliferation and induction of apoptosis.[5] |

| RAW264.7 | Osteoclast Differentiation | Not specified | 5 days | Increased osteoclast differentiation.[6] |

| Human Tonsillar B cells | CD23 Shedding and IgE Secretion | 1-15 µM | 7 days (added on day 5 of 12-day culture) | Dose-dependent reduction in sCD23 and IgE.[7] |

Experimental Protocols

In Vitro Cell-Based Assays

General Cell Culture and Treatment:

-

Cell Lines: A variety of cell lines have been utilized, including Jurkat (T-lymphocyte), HPAECs (human pulmonary artery endothelial cells), H929 (multiple myeloma), and RAW264.7 (monocyte/macrophage).[5][6][8]

-

Culture Conditions: Cells are typically cultured in appropriate media (e.g., RPMI-1640 or DMEM) supplemented with fetal bovine serum (FBS) and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO₂.

-

This compound Preparation: A stock solution of this compound is prepared in DMSO and stored at -20°C. For experiments, the stock solution is diluted to the desired final concentration in the cell culture medium.[8]

-

Treatment: Cells are seeded at a specific density and allowed to adhere overnight before being treated with varying concentrations of this compound or vehicle (DMSO) for the indicated duration.

Example Protocol: Inhibition of CD23 Shedding from Human Tonsillar B Cells [7]

-

Cell Isolation: Isolate B cells from human tonsillar tissue.

-

Cell Culture: Culture the B cells for 12 days with IL-4 (200 IU/ml) and anti-CD40 (1 mg/ml) to induce CD23 expression and IgE secretion.

-

Inhibitor Treatment: On day 5 of the culture, add varying concentrations of this compound (e.g., 1-15 µM) to the cell cultures.

-

Analysis: On day 12, harvest the cells and supernatant.

-

Flow Cytometry: Analyze the expression of membrane-bound CD23 (mCD23) on the B cells using flow cytometry.

-

ELISA: Measure the concentration of soluble CD23 (sCD23) and IgE in the culture supernatant using ELISA.

In Vivo Animal Studies

Example Protocol: Traumatic Brain Injury (TBI) Mouse Model [2][9]

-

Animal Model: Use adult male C57BL/6N mice.

-

TBI Induction: Induce a controlled cortical impact (CCI) to model TBI.

-

This compound Administration:

-

Outcome Measures:

-

Neurological Deficit Scoring: Assess neurological function at various time points post-injury.

-

Histological Analysis: At the end of the study period (e.g., 7 days), sacrifice the animals and perform histological analysis of brain tissue to assess lesion volume and axonal injury.

-